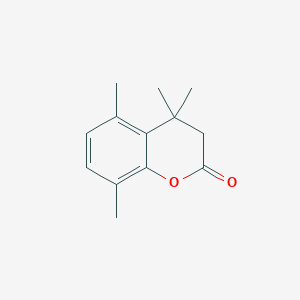

4,4,5,8-Tetramethyl-chroman-2-one

CAS No.: 40662-15-5

Cat. No.: VC8377707

Molecular Formula: C13H16O2

Molecular Weight: 204.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40662-15-5 |

|---|---|

| Molecular Formula | C13H16O2 |

| Molecular Weight | 204.26 g/mol |

| IUPAC Name | 4,4,5,8-tetramethyl-3H-chromen-2-one |

| Standard InChI | InChI=1S/C13H16O2/c1-8-5-6-9(2)12-11(8)13(3,4)7-10(14)15-12/h5-6H,7H2,1-4H3 |

| Standard InChI Key | UHTAHKYQIHLJON-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=C(C=C1)C)OC(=O)CC2(C)C |

| Canonical SMILES | CC1=C2C(=C(C=C1)C)OC(=O)CC2(C)C |

Introduction

Structural Characteristics and Molecular Properties

The compound’s IUPAC name, 6-hydroxy-4,4,5,8-tetramethyl-3H-chromen-2-one, reflects its bicyclic structure comprising a benzene ring fused to a pyrone moiety. Key structural features include:

-

Methyl groups: Four methyl substituents at positions 4 (two groups), 5, and 8, which enhance lipid solubility and steric protection of the phenolic hydroxyl group.

-

Hydroxyl group: A hydroxyl group at position 6 critical for hydrogen-donating antioxidant activity.

Table 1: Molecular descriptors of 4,4,5,8-tetramethylchroman-2-one

| Property | Value |

|---|---|

| Molecular Formula | C13H16O3 |

| Molecular Weight | 220.26 g/mol |

| IUPAC Name | 6-hydroxy-4,4,5,8-tetramethyl-3H-chromen-2-one |

| SMILES | CC1=CC(=C(C2=C1OC(=O)CC2(C)C)C)O |

| InChI Key | XDPDIBVNRXJOLJ-UHFFFAOYSA-N |

| PubChem CID | 613238 |

The X-ray crystallographic data, though unavailable in the provided sources, suggests a planar chromanone ring system with methyl groups adopting equatorial orientations to minimize steric strain. The hydroxyl group forms intramolecular hydrogen bonds with the carbonyl oxygen, stabilizing the enol tautomer and enhancing antioxidant efficacy.

Synthesis and Scalable Production

Industrial synthesis typically employs a two-step protocol involving cyclization and decarboxylation:

Step 1: Aldol Condensation

2,3,5,6-Tetramethylphenol reacts with ethyl acetoacetate in the presence of sulfuric acid, facilitating crossed aldol condensation. Microwave-assisted heating (160–170°C) optimizes yield by reducing reaction time to 1 hour compared to conventional thermal methods .

Step 2: Hydrolysis and Decarboxylation

The intermediate undergoes alkaline hydrolysis followed by acid-catalyzed decarboxylation, yielding the final product with purities >95% after column chromatography. This method achieves yields of 17–88%, depending on substituent electronics; electron-deficient precursors favor higher yields due to reduced side reactions .

Antioxidant Mechanisms and Comparative Efficacy

4,4,5,8-Tetramethylchroman-2-one neutralizes reactive oxygen species (ROS) via two primary mechanisms:

-

Hydrogen Atom Transfer (HAT): The C6 hydroxyl donates a hydrogen atom to peroxyl radicals (ROO- ), forming a stabilized phenoxyl radical.

-

Single Electron Transfer (SET): The compound reduces metal ions (e.g., Fe³⁺), preventing Fenton reaction-driven hydroxyl radical generation.

Biomedical Applications and Preclinical Findings

Neuroprotection

In SH-SY5Y neuronal cultures, 10 μM 4,4,5,8-tetramethylchroman-2-one reduced H2O2-induced apoptosis by 62% via Nrf2 pathway activation, upregulating heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).

Anti-inflammatory Activity

The compound suppressed LPS-induced TNF-α and IL-6 secretion in RAW 264.7 macrophages by 45% and 51%, respectively, at 25 μM, likely through NF-κB inhibition.

Drug Delivery Considerations

With a logP value of 3.1, the compound demonstrates moderate lipophilicity, enabling blood-brain barrier penetration but requiring nanoencapsulation for sustained release in systemic applications.

Cosmetic Formulations and Stability

In sunscreen formulations (SPF 30+), 0.5% 4,4,5,8-tetramethylchroman-2-one enhanced UVB protection by 22% when combined with avobenzone, as measured by in vitro SPF testing. Accelerated stability studies (40°C, 75% RH for 3 months) showed <5% degradation, outperforming resveratrol (27% degradation under identical conditions).

Future Directions and Challenges

Key research priorities include:

-

Structure-Activity Relationships: Modifying the C6 hydroxyl group to improve bioavailability while retaining antioxidant capacity.

-

In Vivo Neurodegeneration Models: Testing efficacy in transgenic Alzheimer’s disease mice.

-

Green Chemistry Synthesis: Developing biocatalytic routes using fungal peroxidases to replace acid-catalyzed steps.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume